molecular formula C11H15NO B5848366 N-ethyl-2,5-dimethylbenzamide

N-ethyl-2,5-dimethylbenzamide

Cat. No.: B5848366
M. Wt: 177.24 g/mol
InChI Key: AZEZRSXUOSUWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,5-dimethylbenzamide, also known as DEET, is a widely used insect repellent that has been in use for over 60 years. DEET is a colorless, oily liquid that has a slightly sweet odor. It is typically applied to the skin or clothing to repel a wide variety of insects, including mosquitoes, ticks, and fleas. DEET is one of the most effective insect repellents available, and its use has been endorsed by numerous health organizations, including the World Health Organization.

Mechanism of Action

The exact mechanism of action of N-ethyl-2,5-dimethylbenzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect human skin. This compound may also act as an irritant to insects, causing them to avoid treated areas.
Biochemical and Physiological Effects:
This compound has been shown to have a low level of toxicity in humans. However, some studies have suggested that this compound may have neurotoxic effects in animals. These effects have not been observed in humans, and it is believed that the risk of neurotoxicity in humans is low.

Advantages and Limitations for Lab Experiments

N-ethyl-2,5-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness. It is relatively easy to synthesize and can be produced on a large scale. However, this compound does have some limitations for use in lab experiments. For example, it may interfere with the behavior of insects, making it difficult to study their natural behavior patterns.

Future Directions

There are a number of potential future directions for research on N-ethyl-2,5-dimethylbenzamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of this compound exposure in humans and animals. Finally, there is a need for more research on the environmental impact of this compound, including its effects on non-target organisms and ecosystems.

Synthesis Methods

The synthesis of N-ethyl-2,5-dimethylbenzamide involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride. The resulting product is then treated with 2,5-dimethyl-aniline to produce this compound. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.

Scientific Research Applications

N-ethyl-2,5-dimethylbenzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. This compound has also been shown to be effective at repelling insects for extended periods of time, with some studies suggesting that it can provide protection for up to 12 hours.

Properties

IUPAC Name

N-ethyl-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-12-11(13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEZRSXUOSUWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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